4-iodo-N-[3-(methylthio)phenyl]benzamide
描述
属性
IUPAC Name |
4-iodo-N-(3-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFPTYBUYULLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituent Effects on Physicochemical Properties
Substituents on the benzamide scaffold profoundly impact electronic properties, solubility, and steric interactions. Below is a comparative analysis of key analogs:
| Compound Name | Substituent (Benzoyl Ring) | N-Aryl Group | Key Properties | Reference |
|---|---|---|---|---|
| 4-Iodo-N-[3-(methylthio)phenyl]benzamide | Iodo (para) | 3-(Methylthio)phenyl | High molecular weight (due to iodine); polarizable, electron-withdrawing | [18] |
| 4-(tert-Butyl)-N-(4-(methylthio)phenyl)benzamide | tert-Butyl (para) | 4-(Methylthio)phenyl | Bulky electron-donating group; enhanced lipophilicity | [18] |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | Chloro, Hydroxy (ortho) | 4-(Trifluoromethyl)phenyl | Electron-withdrawing CF₃; hydroxyl group enables H-bonding | [15] |
| N-(2-Nitrophenyl)-4-bromobenzamide | Bromo (para) | 2-Nitrophenyl | Strong electron-withdrawing (NO₂); bromine offers moderate steric hindrance | [9] |
Key Observations :
Key Observations :
- Iodo vs. Nitro/Chloro : The absence of a hydroxyl group in the target compound may reduce H-bonding capacity compared to salicylamides, but iodine’s size could improve van der Waals interactions .
- Role of Functional Groups: Propanoic acid derivatives () show altered pharmacokinetics due to ionization, unlike neutral benzamides .
Spectral Data Comparisons :
- IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) align with tautomeric stability in similar triazoles .
- NMR : The para-iodo substituent would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to methyl or tert-butyl groups .
常见问题
Q. What are the standard synthetic routes for 4-iodo-N-[3-(methylthio)phenyl]benzamide?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between 4-iodobenzoic acid derivatives and 3-(methylthio)aniline using coupling agents like EDCl/HOBt .
- Iodination : Direct iodination of precursor benzamides using iodine monochloride (ICl) in acetic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization . Key parameters: Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂) to prevent oxidation of the methylthio group .
Q. Which analytical techniques are used to confirm the compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis to remove residues .
- Catalyst screening : Pd(OAc)₂ for regioselective iodination, reducing side products .
- Table 1 : Yield optimization under varying conditions:
| Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 60 | None | DCM | 45 |
| 80 | Pd(OAc)₂ | DMF | 78 |
| 70 | EDCl | THF | 62 |
- Note: Pd-catalyzed methods show superior yields but require rigorous metal residue removal .
Q. How can researchers design assays to evaluate the compound’s bioactivity?
- Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .
Q. How to resolve discrepancies in bioactivity data across studies?
- Batch-to-batch variability : Ensure compound purity via HPLC and elemental analysis .
- Assay conditions : Standardize pH, serum concentration, and incubation time .
- Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) to identify outliers .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to estimate binding free energies .
- Pharmacophore modeling : Identify critical functional groups (e.g., iodobenzamide for hydrophobic interactions) .
Data Contradiction Analysis
Q. Why do some studies report anticancer activity while others show no efficacy?
- Cell line variability : Sensitivity differences due to genetic mutations (e.g., p53 status) .
- Metabolic stability : Rapid hepatic clearance in certain models reduces bioavailability .
- Off-target effects : Use siRNA silencing or proteome profiling to rule out non-specific interactions .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., solvent grade, moisture levels) meticulously .
- Bioassay validation : Include positive/negative controls and triplicate measurements .
- Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .
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